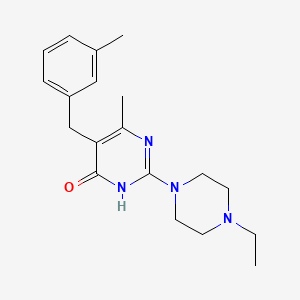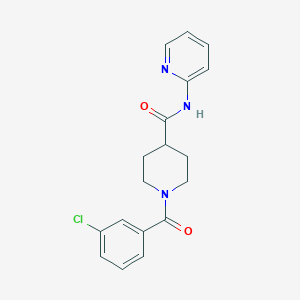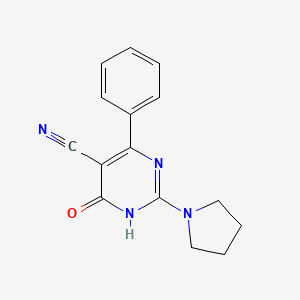![molecular formula C17H18N4O B5968421 1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B5968421.png)
1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine, commonly known as MIPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPM belongs to the class of imidazole-containing compounds and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of MIPM is not fully understood. However, it has been proposed that MIPM exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. MIPM has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activation of MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MIPM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MIPM has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the migration of inflammatory cells. Furthermore, MIPM has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MIPM has several advantages for lab experiments. It is a stable and highly purified compound, which ensures reproducibility of results. MIPM has been found to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, MIPM has some limitations for lab experiments. Its mechanism of action is not fully understood, which hinders the development of targeted therapies. Furthermore, MIPM has not been extensively studied in vivo, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the research on MIPM. Firstly, further studies are needed to elucidate the mechanism of action of MIPM. This will aid in the development of targeted therapies and improve the understanding of its biological activities. Secondly, studies are needed to investigate the in vivo efficacy and toxicity of MIPM. This will provide insights into its potential clinical applications. Thirdly, studies are needed to investigate the synergistic effects of MIPM with other anti-cancer agents. This will aid in the development of combination therapies for cancer treatment. Lastly, studies are needed to investigate the potential applications of MIPM in other diseases, such as fibrosis and neurodegenerative diseases.
Conclusion:
In conclusion, MIPM is a promising compound that exhibits a wide range of biological activities. Its potential therapeutic applications have gained significant attention in scientific research. The synthesis method has been optimized to ensure high yields and purity of the compound. MIPM has been found to exhibit anti-inflammatory, anti-tumor, anti-fibrotic, and anti-oxidant properties. Its mechanism of action is not fully understood, which hinders the development of targeted therapies. Further studies are needed to investigate its potential clinical applications and develop combination therapies for cancer treatment.
Synthesemethoden
The synthesis of MIPM involves the reaction of 2-methyl-1H-imidazole-4-carbaldehyde with N-[(2-phenoxy-3-pyridinyl)methyl]amine in the presence of a reducing agent. The reaction yields MIPM as a white solid with a purity of over 99%. The synthesis method has been optimized to ensure high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MIPM has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-fibrotic, and anti-oxidant properties. MIPM has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
N-[(2-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenoxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-13-20-12-15(21-13)11-18-10-14-6-5-9-19-17(14)22-16-7-3-2-4-8-16/h2-9,12,18H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIQNSRLKXJCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CNCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)
![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)

![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
